Welcome to the BenchChem Online Store!
molecular formula C26H18O3 B8396846 10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone

10,10-bis(4-hydroxyphenyl)-9(10H)-anthracenone

Cat. No. B8396846
M. Wt: 378.4 g/mol
InChI Key: ZDSPTFQHKJLGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05322528

Procedure details

Anthraquinone (60 g) phenol (150 g) and 3-mercaptopropionic acid (8 g) were placed in a round-bottom flask. The mixture was heated at 65° C., and then dry hydrogen chloride was bubbled in for about 24 h. The phenol, hydrogen chloride, and cocatalyst were removed by steam distillation. This product was recrystallized from methanol as a slightly yellowish granular mass: MP 320°-322° C.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13](=O)[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.S[CH2:18][CH2:19][C:20]([OH:22])=O>>[OH:16][C:6]1[CH:7]=[CH:12][C:13]([C:13]2([C:1]3[CH:18]=[CH:19][C:20]([OH:22])=[CH:3][CH:2]=3)[C:14]3[C:5](=[CH:4][CH:3]=[CH:2][CH:1]=3)[C:6](=[O:16])[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]2=3)=[CH:14][CH:5]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Quantity
8 g
Type
reactant
Smiles
SCCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry hydrogen chloride was bubbled in for about 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The phenol, hydrogen chloride, and cocatalyst were removed by steam distillation
CUSTOM
Type
CUSTOM
Details
This product was recrystallized from methanol as a slightly yellowish granular mass

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C1(C=2C=CC=CC2C(C2=CC=CC=C12)=O)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.